molecular formula C15H14N6O2 B2907694 (3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone CAS No. 2034550-88-2

(3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone

Cat. No.: B2907694
CAS No.: 2034550-88-2
M. Wt: 310.317
InChI Key: ZHTXOXFGCQPPGQ-UHFFFAOYSA-N
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Description

(3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone is a useful research compound. Its molecular formula is C15H14N6O2 and its molecular weight is 310.317. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of this compound, also known as 3-[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)pyrrolidin-3-yl]-1,2,4-oxadiazole, is the G-protein coupled bile acid receptor-1 (GPBAR1) . GPBAR1 is a prominent target for the treatment of metabolic and inflammatory diseases including type 2 diabetes, obesity, and non-alcoholic steatohepatitis .

Mode of Action

This compound acts as a selective non-steroidal agonist of GPBAR1 . It interacts with GPBAR1, inducing the mRNA expression of the GPBAR1 target gene pro-glucagon . This interaction results in the activation of the receptor, leading to various downstream effects .

Biochemical Pathways

The activation of GPBAR1 by this compound affects multiple metabolic pathways. In intestinal enteroendocrine L cells, GPBAR1 activation stimulates the transcription of the proglucagon gene expression and the secretion of the incretin GLP-1, thus lowering blood glucose and insulin levels while increasing insulin sensitivity . In brown adipose tissue and muscle, GPBAR1 locally stimulates thyroid hormone-mediated thermogenesis, thereby enhancing energy expenditure .

Pharmacokinetics

The pharmacokinetic properties of this compound suggest that the ((1,2,4-oxadiazol-5-yl)pyrrolidin-3-yl)ureydil scaffold might be exploited to achieve effective drug candidates to treat GPBAR1 related disorders . .

Result of Action

The result of the compound’s action is a decrease in blood glucose and insulin levels, an increase in insulin sensitivity, and an enhancement of energy expenditure . These effects make it a potential therapeutic agent for metabolic and inflammatory diseases .

Properties

IUPAC Name

[3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]-(2-phenyltriazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N6O2/c22-15(20-7-6-11(9-20)14-16-10-23-19-14)13-8-17-21(18-13)12-4-2-1-3-5-12/h1-5,8,10-11H,6-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHTXOXFGCQPPGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=NOC=N2)C(=O)C3=NN(N=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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